Ethoxyquin

Descripción general

Descripción

La Etoxicuina es un antioxidante basado en quinolina que se utiliza principalmente como conservante de alimentos. Originalmente se desarrolló para controlar la escaldadura en las peras después de la cosecha y ahora se utiliza en diversas aplicaciones, como conservante en alimentos para mascotas y especias para evitar la pérdida de color debido a la oxidación . La Etoxicuina es conocida por su capacidad para retardar el desarrollo de la rancidez en las grasas y se utiliza en algunos países como estabilizador de la alimentación en la industria pesquera .

Métodos De Preparación

La Etoxicuina se sintetiza a partir de para-aminofenetol y acetona mediante una reacción de condensación de deshidratación en presencia de un catalizador. Los métodos antiguos utilizaban haluros de hidrógeno como catalizadores, pero los métodos más recientes emplean ácidos sulfónicos como el ácido bencensulfónico, el ácido metansulfónico y el ácido cresolsulfónico . El producto bruto se somete a un procesamiento adicional, que incluye destilación al vacío, extracción y tratamiento con agua ácida, para obtener el compuesto purificado .

3. Análisis de las reacciones químicas

La Etoxicuina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La Etoxicuina puede oxidarse para formar etoxicuina quinona imina y dímero de etoxicuina.

Reducción: Aunque menos común, las reacciones de reducción pueden ocurrir en condiciones específicas.

Sustitución: La Etoxicuina puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos que se forman a partir de estas reacciones son la etoxicuina quinona imina y el dímero de etoxicuina .

Análisis De Reacciones Químicas

Ethoxyquin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound quinone imine and this compound dimer.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound quinone imine and this compound dimer .

Aplicaciones Científicas De Investigación

Use in Animal Feed

Ethoxyquin is predominantly utilized as a preservative in animal feeds to protect against oxidative deterioration. Its antioxidant properties help stabilize fats and fat-soluble vitamins, such as vitamins A and E, which are crucial for animal health.

Case Study: Antioxidant Efficacy in Animal Nutrition

A study conducted on Atlantic salmon demonstrated that dietary inclusion of this compound resulted in significantly higher levels of vitamins A and E in the blood plasma of treated fish compared to control groups. This suggests that this compound not only acts as a preservative but may also enhance the bioavailability of essential nutrients .

Table 1: Antioxidant Activity of this compound in Animal Feed

| Parameter | Control Group | This compound Group |

|---|---|---|

| Vitamin A Levels (µg/ml) | 30 | 90 |

| Vitamin E Levels (µg/ml) | 25 | 75 |

Impact on Aquatic Life

While this compound is beneficial in feed, its environmental impact, particularly on aquatic organisms, has raised concerns. Research indicates that even low concentrations can affect the health of fish embryos and other aquatic life.

Case Study: Toxicity Assessment in Zebrafish

A study on zebrafish embryos exposed to varying concentrations of this compound revealed significant adverse effects, including increased mortality rates and developmental deformities at concentrations as low as 5 mg/l . The findings highlight the need for careful regulation of this compound levels in aquaculture practices.

Industrial Applications

Originally developed for the rubber industry to prevent oxidation, this compound's applications extend beyond animal feed. It is used as an antioxidant in various industrial processes.

Historical Context

This compound was first registered as a pesticide in the United States in 1965 for post-harvest treatment of fruits to prevent scalding. Its ability to inhibit oxidative processes made it valuable not just in agriculture but also in food preservation .

Safety Assessments and Regulatory Status

Despite its benefits, this compound's safety has been under scrutiny due to potential toxic effects observed in laboratory studies. The Environmental Protection Agency has conducted risk assessments to evaluate its safety for both animals and humans.

Regulatory Insights

Recent evaluations by the European Food Safety Authority concluded that while this compound is safe for use at certain levels, further studies are required to fully understand its long-term effects on consumers and the environment .

Emerging Research and Alternatives

Ongoing research aims to explore new antioxidants derived from the this compound structure or alternatives that could offer similar benefits without associated risks.

Innovative Approaches

Studies are investigating modified forms of this compound that retain antioxidant properties while minimizing toxicity. For instance, derivatives like this compound dimer have shown promise as safer alternatives while still providing effective preservation .

Mecanismo De Acción

La Etoxicuina ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Inhibe la formación de peróxidos y otras especies reactivas de oxígeno, evitando así el daño oxidativo a las grasas, las proteínas y otros componentes celulares . En el contexto de la neuroprotección, se ha demostrado que la etoxicuina y sus análogos, como el EQ-6, previenen la degeneración axonal al preservar los niveles de dinucleótido de adenina y nicotinamida, un metabolito clave en la vía de degeneración axonal programada .

Comparación Con Compuestos Similares

La Etoxicuina se puede comparar con otros antioxidantes como el butilhidroxitolueno (BHT) y el butilhidroxianisol (BHA). Si bien los tres compuestos se utilizan para prevenir la oxidación, la Etoxicuina es única en su aplicación como estabilizador de la alimentación en la industria pesquera y sus posibles propiedades neuroprotectoras . Compuestos similares incluyen:

- Butilhidroxitolueno (BHT)

- Butilhidroxianisol (BHA)

- Etoxicuina quinona imina

- Dímero de etoxicuina

Las propiedades y aplicaciones únicas de la Etoxicuina la convierten en un compuesto valioso en diversos campos, desde la preservación de alimentos hasta la investigación médica.

Actividad Biológica

Ethoxyquin (EQ), chemically known as 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, is a synthetic antioxidant widely used in animal feed and food preservation. Its biological activities are primarily linked to its antioxidant properties, metabolic pathways, and potential toxicological effects. This article delves into the biological activity of this compound, supported by data tables and research findings.

1. Antioxidant Properties

This compound is recognized for its high antioxidative activity, effectively protecting lipids from oxidation. It is particularly effective in preserving vitamins A and E in the bloodstream of treated animals, suggesting that EQ may replace natural antioxidants in biological systems. Studies have shown that animals treated with EQ exhibited three times higher levels of these vitamins compared to controls .

Table 1: Antioxidant Effects of this compound

| Study Reference | Subject | Findings |

|---|---|---|

| Bohne et al. (2013) | Atlantic Salmon | Induced expression of UDPGT mRNA after dietary exposure to EQ. |

| PMC4745505 | Rodents | Elevated levels of vitamins A and E in plasma after EQ treatment. |

| PMC7829797 | Rats | DEQ (a metabolite of EQ) showed hepatoprotective effects against oxidative stress. |

2. Metabolism and Distribution

This compound is rapidly absorbed from the gastrointestinal tract, with peak blood concentrations observed within one hour post-administration. The compound is distributed throughout the body, with detectable levels in the liver, kidneys, and adipose tissues. Metabolites are primarily excreted via urine, with significant metabolic pathways including O-deethylation and glucuronidation observed in various species including rats, mice, dogs, and fish .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| O-deethylation | Major pathway leading to metabolites such as DEQ. |

| Glucuronidation | Involves conjugation with glucuronic acid for excretion. |

| Hydroxylation | Additional metabolic modification at position 8-C. |

3. Toxicological Studies

While this compound has beneficial antioxidant properties, it also presents potential toxicological risks. Studies indicate that the primary target organs for this compound toxicity are the liver and kidneys. For instance, elevated liver enzymes and histopathological changes were noted in dogs at doses as low as 4 mg/kg/day over a 90-day period . Long-term studies in rats have shown weight loss and kidney damage at higher dosages.

Table 3: Toxicological Effects Observed in Animal Studies

| Study Reference | Subject | Dosage (mg/kg/day) | Observations |

|---|---|---|---|

| Wilson & DeEds (1959) | Rats | 250-2000 | Increased liver weight; kidney damage noted at higher doses. |

| Hanzal (1955) | Rats | 500-1000 | Histopathological changes including pyelonephritis and thyroid hyperplasia. |

| Manson et al. (1987) | Rats | 5000 (equivalent to 250 mg/kg/day) | Severe kidney damage; evidence of hyperplastic tubules. |

4. Case Studies on Biological Activity

Recent studies have explored the broader biological implications of this compound beyond its antioxidant properties:

- Hepatoprotection : A study demonstrated that deethylated this compound (DEQ) protects against acute liver injury induced by carbon tetrachloride (CCl₄). DEQ treatment reduced inflammatory markers and improved redox balance in a rat model .

- Growth Performance in Aquaculture : Research on tilapia indicated that while this compound improves feed efficiency, it may adversely affect growth performance and could pose risks to consumers through bioaccumulation .

Propiedades

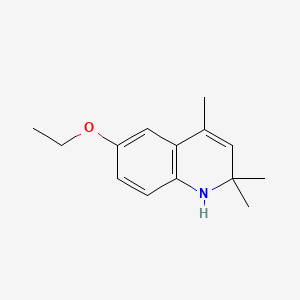

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIPOUIJURFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63301-91-7 | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63301-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020582 | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID | |

CAS No. |

91-53-2, 63301-91-7 | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyquin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxyquin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992), Approximately 0 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethoxyquin?

A1: this compound has a molecular formula of C14H19NO and a molecular weight of 217.30 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques, including UV, IR, 1H-NMR, and mass spectrometry. [, ] These data help assess the purity of this compound samples and identify its degradation products.

Q3: How does this compound act as an antioxidant?

A3: this compound exhibits its antioxidant activity through multiple mechanisms:

- Radical Scavenging: this compound effectively scavenges free radicals, such as peroxyl radicals, preventing the initiation and propagation of lipid peroxidation. [, ]

- Oxygen Binding: It can react with oxygen, forming stable products and reducing the availability of oxygen for oxidation reactions. []

- Inhibition of α-Farnesene Oxidation: In fruits like pears, this compound inhibits the oxidation of α-farnesene, a compound linked to the development of superficial scald. [, ]

Q4: Does this compound induce any specific enzymes?

A4: Yes, research indicates that this compound can induce certain enzymes, including:

- Glutathione S-transferases (GSTs): this compound induces specific GSTs in rats, particularly those with high activity towards aflatoxin B1-8,9-epoxide, potentially contributing to aflatoxin detoxification. []

- Aldehyde Reductase (AFB1AR): This enzyme is induced by this compound in rat livers and plays a role in detoxifying aflatoxin B1. []

Q5: Does this compound have any effect on lipid metabolism?

A5: Research suggests that this compound can influence lipid metabolism in various ways:

- Reduced Peroxidation: this compound protects lipids from oxidation, particularly in feeds and fish oil, preserving their quality and nutritional value. [, , ]

- Increased Free Fatty Acids: In some cases, this compound can lead to an increase in free fatty acids during the ensilation of fish, potentially due to enhanced lipase activity. []

Q6: How stable is this compound under different storage conditions?

A6: this compound is prone to oxidative losses, especially in matrices with low antioxidant potential. [] Its stability is influenced by factors like temperature, exposure to light, and the presence of other antioxidants.

- Cold Storage: this compound exhibits greater stability in cold storage, both in pure form and in food matrices. [, , ]

- Frozen Homogenates and Extracts: Decomposition can occur during the storage of frozen homogenates and extracts, with degradation being more pronounced in extracts of matrices with poor antioxidant potential. []

Q7: Can the stability of this compound be improved?

A7: Yes, several strategies can enhance the stability of this compound:

- Addition of Ascorbic Acid: Ascorbic acid acts as a sacrificial antioxidant, protecting this compound from degradation during analytical procedures and storage. []

- Controlled Atmosphere Storage: Storing fruits like pears in a controlled atmosphere with low oxygen and high carbon dioxide levels, combined with this compound treatment, effectively controls superficial scald for extended periods. [, ]

Q8: How effective is this compound in controlling superficial scald in fruits?

A8: this compound is recognized for its efficacy in controlling superficial scald in fruits, especially pears. [, , ]

- Concentration: Effective control is achieved at concentrations around 1000 ppm, while higher concentrations (e.g., 2700 ppm) might cause phytotoxicity. []

- Timing of Application: Applying this compound within a short period after harvest (within 2 days) is crucial for optimal scald control. []

- Combined Treatments: Combining this compound treatment with controlled atmosphere storage or 1-methylcyclopropene (1-MCP) application enhances its efficacy in preventing scald. [, , ]

Q9: Does this compound have any protective effects against toxins like aflatoxin B1?

A9: Studies show that this compound can protect against aflatoxin B1 toxicity, but the results are not consistent across species.

- Rats: In rats, this compound induces enzymes involved in aflatoxin B1 detoxification, contributing to resistance against its carcinogenic effects. [, ]

- Chicks: this compound's protective effect against aflatoxin B1 in chicks is less clear, with some studies showing no significant protection. []

Q10: What are the known toxicological concerns regarding this compound?

A10: Although this compound is generally considered safe at approved levels, some concerns have been raised:

- Presence of p-Phenetidine: this compound synthesis involves p-phenetidine, a potential mutagen, which can remain as an impurity in the final product. This raises concerns regarding long-term safety and potential carcinogenicity. [, ]

- Nephrotoxicity: Long-term this compound consumption has been linked to nephrotoxicity in rats. []

Q11: What analytical techniques are used to determine this compound levels?

A11: Several analytical methods are employed for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) provides sensitive and selective determination of this compound in various matrices. [, , , ]

- Spectrofluorimetry: this compound can be measured using spectrofluorimetry after extraction and cleanup procedures. []

- Gas Chromatography (GC): While less common, GC methods have also been explored for this compound analysis. []

Q12: How are analytical methods for this compound validated?

A12: Validation of analytical methods for this compound involves assessing parameters such as:

- Linearity: Evaluating the linear response of the method over a defined concentration range. []

- Accuracy: Determining the closeness of measured values to the true value, typically evaluated through recovery studies. [, ]

- Precision: Assessing the agreement between replicate measurements, expressed as relative standard deviation (RSD). [, ]

- Specificity: Ensuring that the method can distinguish this compound from other components in the sample matrix. []

Q13: What is known about the environmental impact of this compound?

A13: Limited information is available regarding the environmental fate and ecotoxicological effects of this compound. []

- Aquatic Compartment: There is a potential risk to the aquatic compartment when this compound is used in terrestrial animals, due to potential runoff and leaching. []

- Groundwater: No significant safety concerns for groundwater contamination are anticipated. []

- Terrestrial Compartment: Further research is needed to assess the safety of this compound for the terrestrial environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.